molecular formula C16H13BrN4 B2757479 2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline CAS No. 463368-04-9

2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline

Katalognummer B2757479
CAS-Nummer: 463368-04-9
Molekulargewicht: 341.212
InChI-Schlüssel: FSSAILMYUGHFFB-VCHYOVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline” is a chemical compound with the CAS Number: 463368-04-9 . It has a molecular weight of 341.21 . The IUPAC name for this compound is 4-bromobenzaldehyde (3-methyl-2-quinoxalinyl)hydrazone . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H13BrN4/c1-11-16(20-15-5-3-2-4-14(15)19-11)21-18-10-12-6-8-13(17)9-7-12/h2-10H,1H3,(H,20,21)/b18-10+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

It is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

Quinoxaline derivatives have been synthesized through various methods and evaluated for their antimicrobial properties. For example, Soliman and Amer (2012) described the synthesis of a new class of fused quinoxalines exhibiting broad-spectrum antimicrobial activity. This study highlights the versatility of quinoxaline derivatives in generating compounds with potential therapeutic applications (Soliman & Amer, 2012).

Chemical Reactions and Structural Reinvestigation

The reactivity of 2-hydrazino-3-methylquinoxaline with various chemical agents has been explored to produce novel compounds with diverse structural features. Aggarwal et al. (2007) conducted a structural reinvestigation of the reaction between 2-hydrazino-3-methylquinoxaline and aryl-1,3-diketones, leading to the synthesis of regioisomeric pyrazoles, demonstrating the chemical flexibility of quinoxaline derivatives (Aggarwal, Sumran, Kumar, & Singh, 2007).

Antitumor and Anticancer Activities

Quinoxaline derivatives have been investigated for their potential antitumor and anticancer properties. A study on the synthesis of novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones revealed these compounds' promising H1-antihistaminic activity, which might be leveraged in cancer treatment due to their significant protective effects against histamine-induced bronchospasm (Alagarsamy, Giridhar, & Yadav, 2005).

Antibacterial Properties

The antibacterial properties of quinoxaline derivatives were highlighted in a study by Taiwo, Obafemi, and Akinpelu (2021), who synthesized 3-methylquinoxaline-2-hydrazone derivatives and evaluated their antibacterial properties against various bacterial strains. The study concluded that these compounds exhibited significant bactericidal effects, indicating their potential as novel antibacterial agents (Taiwo, Obafemi, & Akinpelu, 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-3-methylquinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4/c1-11-16(20-15-5-3-2-4-14(15)19-11)21-18-10-12-6-8-13(17)9-7-12/h2-10H,1H3,(H,20,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSAILMYUGHFFB-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=CC=CC=C2N=C1N/N=C/C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.